Home > Products > Screening Compounds P145802 > 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - 116636-30-7

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Catalog Number: EVT-3223584
CAS Number: 116636-30-7
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound features a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring system. The crystal structure reveals a planar arrangement for the non-hydrogen atoms, with intermolecular hydrogen bonding observed in the solid state. []

1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound features two benzyl groups attached to the nitrogen atoms of the imidazo[4,5-b]pyridine ring system, along with a bromine atom at the 6-position. The crystal structure shows a planar fused ring system and benzyl groups oriented nearly perpendicular to this plane. [, ]

6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound features two (1,3-dioxolan-2-yl)methyl groups attached to the nitrogen atoms of the imidazo[4,5-b]pyridine ring, along with a bromine atom at the 6-position. The molecule exhibits a predominantly planar conformation with distinct conformations observed for the dioxolane rings. []

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound serves as a common starting material for synthesizing a variety of substituted imidazo[4,5-b]pyridin-2(3H)-one derivatives. Its simple structure allows for diverse modifications at different positions of the ring system. [, , , ]

6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound contains two 2-propynyl groups attached to the nitrogen atoms of the imidazo[4,5-b]pyridine ring, along with a bromine atom at the 6-position. []

6-Bromo-1-(1,2-propadienyl)-3-(2-propynyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound possesses a propadienyl group and a 2-propynyl group attached to the nitrogen atoms of the imidazo[4,5-b]pyridine ring, along with a bromine atom at the 6-position. []

1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound has an acetyl group attached to one of the nitrogen atoms of the imidazo[4,5-b]pyridine ring and a bromine atom at the 6-position. The molecule exhibits near planarity with a slight twist in the acetyl group. []

3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound has an allyl group attached to one of the nitrogen atoms of the imidazo[4,5-b]pyridine ring and a bromine atom at the 6-position. The allyl group adopts a nearly perpendicular orientation relative to the planar fused ring system. []

6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound features a 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl group attached to one of the nitrogen atoms of the imidazo[4,5-b]pyridine ring, along with a bromine atom at the 6-position. [, ]

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound has a methyl group attached to one of the nitrogen atoms of the imidazo[4,5-b]pyridine ring and a bromine atom at the 6-position. []

3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound features a benzyl group attached to one of the nitrogen atoms of the imidazo[4,5-b]pyridine ring and a bromine atom at the 6-position. The benzyl group is not coplanar with the fused ring system. []

5,6-Dichloro(dibromo)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

  • Compound Description: This class of compounds represents halogenated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, featuring chlorine or bromine atoms at the 5 and 6 positions. []

6-Iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

  • Compound Description: This compound is an iodinated derivative of 1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, featuring an iodine atom at the 6-position. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound represents a thiazolo[4,5-b]pyridine analog, with a methyl group at the 5-position and a 4-pyridinyl group at the 6-position. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one

  • Compound Description: This compound features a 1,8-naphthyridin-2(1H)-one core structure with a methyl group at the 7-position and a 4-pyridinyl group at the 6-position. []

5,7-Dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one

  • Compound Description: This compound serves as a starting material for synthesizing various thiazolo[4,5-b]pyridine derivatives. It features a phenylazo group at the 6-position and methyl groups at the 5 and 7 positions. [, ]

L-158,809 (5,7-Dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5-yl)[1,1']-biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine)

  • Compound Description: L-158,809 is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. It exhibits high affinity for AT1 receptors in various tissues and effectively inhibits angiotensin II-induced responses in both in vitro and in vivo models. [, , ]

MK-996 (N-[[4'-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl] benzamide)

  • Compound Description: MK-996, structurally similar to L-158,809, is another potent and selective angiotensin II type 1 (AT1) receptor antagonist. [, ]

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Compound Description: This compound is a privileged substructure found in numerous CGRP receptor antagonists. []
Source and Classification

The compound is classified under heterocyclic compounds, specifically as an imidazo[4,5-b]pyridine derivative. It has been studied for its pharmacological properties, including its role as a potential therapeutic agent in various diseases. The synthesis and characterization of this compound have been documented in several scientific studies, highlighting its significance in organic chemistry and drug development.

Synthesis Analysis

The synthesis of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be achieved through various methods involving different starting materials and reagents. A common synthetic route involves the following steps:

  1. Starting Materials: The synthesis typically begins with 2-amino-3-methylpyridine.
  2. Reagents: Common reagents include acetic anhydride or acetic acid for acylation processes.
  3. Reaction Conditions: The reaction may be conducted under reflux conditions in solvents such as dimethylformamide or dichloromethane.
  4. Product Isolation: After the reaction completion, the product is usually purified through recrystallization or column chromatography.

For example, one method involves the condensation of 2-amino-3-methylpyridine with formic acid derivatives under acidic conditions to yield 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one with moderate to high yields .

Molecular Structure Analysis

The molecular formula for 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is C_8H_9N_3O. The structure consists of:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Pyridine Ring: A six-membered ring with one nitrogen atom at position 4.
  • Methyl Groups: Two methyl groups are attached at positions 5 and 7 of the imidazole ring.

Structural Data

  • Molecular Weight: Approximately 163.17 g/mol.
  • Melting Point: The melting point typically ranges between 150°C to 155°C.
  • Spectroscopic Data: Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Chemical Reactions Analysis

5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can participate in various chemical reactions:

  1. Nitration: The compound can undergo nitration to introduce nitro groups at different positions on the aromatic rings.
  2. Alkylation: It can react with alkyl halides to form N-alkylated derivatives.
  3. Reduction: Reduction of nitro derivatives can yield amino derivatives that further participate in coupling reactions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is primarily associated with its interaction with biological targets such as enzymes and receptors. For instance:

  • Aurora Kinase Inhibition: Studies have shown that derivatives of this compound can selectively inhibit Aurora kinases, which are crucial in cell division processes. The binding involves hydrogen bonding between the nitrogen atoms of the imidazole and pyridine rings with amino acid residues in the kinase's active site .

Data Analysis

In silico docking studies provide insights into binding affinities and interactions at the molecular level, revealing how structural modifications can enhance potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both imidazole and pyridine functionalities, allowing for diverse chemical modifications.
Applications

The applications of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one span various fields:

  1. Pharmaceuticals: It serves as a lead compound in drug discovery for cancer therapeutics due to its kinase inhibitory activity.
  2. Agriculture: Certain derivatives have shown fungicidal properties, making them candidates for agricultural applications .
  3. Biochemical Research: Used in studies investigating cellular signaling pathways and enzyme mechanisms.
Molecular Design Rationale for Imidazo[4,5-b]pyridine Scaffolds

Bioisosteric Replacements in Purine-Mimetic Drug Design

The imidazo[4,5-b]pyridine scaffold serves as a privileged purine bioisostere in medicinal chemistry, strategically replacing the carbon atom at position 8 (purine numbering) with a nitrogen atom. This atomic substitution preserves the hydrogen-bonding capacity critical for target recognition while modulating electronic properties and metabolic stability. The 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exemplifies this design principle, where the lactam functionality at position 2 mimics the hydrogen-bonding pattern of natural purines [1] [8]. This bioisosteric replacement confers several pharmacological advantages:

  • Enhanced metabolic stability: Replacement of vulnerable purine sites reduces oxidative deamination by adenosine deaminase-like enzymes, extending biological half-life [5].
  • Improved solubility profiles: The polarized lactam nitrogen increases aqueous solubility compared to carbon-based analogs, facilitating drug formulation [8].
  • Conserved molecular recognition: The scaffold maintains the N1-H and C=O vectors essential for forming bidentate hydrogen bonds with target proteins, mimicking the Watson-Crick face of adenine [1].

Table 1: Bioisosteric Equivalence Between Purine and Imidazo[4,5-b]pyridine Scaffolds

Purine PositionBiological FunctionImidazo[4,5-b]pyridine EquivalentFunctional Impact
N1H-bond donorN1-HConserved recognition
C2H-bond acceptorN3 (lactam)Enhanced polarity
N7Metal coordinationN7Conserved
C8Metabolic vulnerabilityNitrogen substitutionIncreased stability

Experimental validation comes from kinase inhibition studies where imidazo[4,5-b]pyridine derivatives showed submicromolar affinity for targets typically recognizing purine nucleotides. For example, analogs targeting lumazine synthase achieved IC₅₀ values of 0.01–0.06 μM, demonstrating competitive binding against natural purine-derived substrates [1]. Similarly, TAK1 kinase inhibitors incorporating this scaffold exhibited IC₅₀ values as low as 55 nM, surpassing reference purine-mimetics (takinib IC₅₀ = 187 nM) [6].

Strategic Substitution Patterns for Target Engagement Optimization

The 5,7-dimethyl configuration represents a deliberate optimization of steric and electronic parameters to enhance target complementarity. Position-specific methylation exerts profound influences on binding affinity, selectivity, and cellular permeability:

  • Steric occlusion at C7: The 7-methyl group occupies a hydrophobic subpocket in enzymes like lumazine synthase and TAK1 kinase, displacing ordered water molecules and increasing binding enthalpy. Molecular docking confirms hydrophobic contacts with residues such as Cys-174 and Lys-63 in TAK1, contributing to 3.4-fold potency enhancement over unmethylated analogs [6] [8].
  • Electron donation at C5: Methyl substitution at C5 increases electron density at N4, strengthening hydrogen bonds with catalytic residues in dehydrogenase active sites. This effect was quantified in Mycobacterium tuberculosis lumazine synthase inhibitors, where 5-methyl derivatives showed 5-fold greater potency than unsubstituted counterparts [1].
  • Regioselective N-alkylation: Phase-transfer catalyzed alkylation at N1, N3, or N4 produces distinct pharmacological profiles. For lumazine synthase, N3-alkylated derivatives bearing chloro substituents exhibited MIC values of 0.8 μg/mL against Bacillus cereus, outperforming N1-alkylated isomers by 15-fold. This selectivity arises from optimal positioning of the chloro group into a halogen-acceptor pocket [8].

Table 2: Biological Activity Modulation via Substitution Patterns

PositionSubstituentTarget ProteinBiological Activity (IC₅₀/MIC)Activity Change vs. Unsubstituted
C5MethylLumazine synthase0.04 μM5× increase
C7MethylTAK1 kinase55 nM3.4× increase
N34-Cl-benzylDHFR0.8 μg/mL (B. cereus)15× increase vs. N1 isomer
C3-ArClLumazine synthase<1 μMMost active in series

The ortho effect of 5,7-dimethylation restricts bond rotation, locking the molecule in a planar conformation that optimally presents both hydrogen-bond donors/acceptors to target proteins. X-ray crystallography of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives confirms this conformational constraint, showing dihedral angles <5° between the imidazo[4,5-b]pyridine core and appended aryl rings [8].

Electronic Modulation via 5,7-Dimethyl Positioning Effects

The symmetric dimethylation at C5 and C7 induces nuanced electronic effects that profoundly influence ligand-target interactions and physicochemical behavior. Computational analyses using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO energy modulation: Methylation elevates the HOMO energy by 0.3 eV, enhancing electron-donating capacity to metal ions in catalytic sites. The calculated HOMO-LUMO gap narrows from 4.8 eV (unsubstituted) to 4.3 eV (5,7-dimethyl), indicating increased polarizability and stronger van der Waals interactions with hydrophobic enzyme pockets [8].
  • Dipole moment redistribution: The 5-methyl group increases electron density at N4 by 12%, while the 7-methyl group withdraws density from N3, creating an electronic gradient across the ring system. This intramolecular polarization strengthens hydrogen bonding at N1-H (ΔG_bind = −2.8 kcal/mol vs. unmethylated analog) [8].
  • Lipophilicity optimization: LogP calculations (XLOGP3) show the 5,7-dimethyl configuration increases octanol-water partitioning by 0.4 log units versus the parent scaffold (1.15 vs. 0.75). This balances target affinity and membrane permeability, aligning with optimal drug-like properties .

Table 3: Computational Analysis of Electronic Effects

ParameterUnsubstituted Scaffold5,7-Dimethyl DerivativeBiological Consequence
HOMO Energy (eV)-6.2-5.9Enhanced metal coordination
LUMO Energy (eV)-1.4-1.6Improved charge transfer
Dipole Moment (Debye)4.14.9Strengthened H-bonding
N4 Electron Density-0.32 e⁻-0.29 e⁻Increased basicity
Calculated LogP (XLOGP3)0.751.15Optimized permeability

Molecular electrostatic potential (MEP) mapping demonstrates the synergistic effects of dimethylation: The 5-methyl group creates a region of increased electron density (red, −42 kcal/mol) near N4, facilitating interactions with electrophilic catalytic residues, while the 7-methyl group induces moderate electropositivity (blue, +28 kcal/mol) at C8-H, promoting hydrophobic contacts [8]. This electronic asymmetry enables multimodal target engagement, as confirmed in molecular dynamics simulations of lumazine synthase complexes, where the 5,7-dimethyl derivative maintained protein-ligand hydrogen bonds for >85% of simulation time versus 45% for the unmethylated analog [1].

Hirshfeld surface analysis of crystalline analogs reveals how dimethylation influences intermolecular packing: The 7-methyl group contributes 18.2% to total crystal contacts via C-H···π interactions, while the 5-methyl participates in 12.7% of contacts through C-H···N bonds. This robust interaction network improves crystallinity and formulation stability [8].

Properties

CAS Number

116636-30-7

Product Name

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

IUPAC Name

5,7-dimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)10-8(12)11-7/h3H,1-2H3,(H2,9,10,11,12)

InChI Key

ZTCGJUGNDSJQFV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1NC(=O)N2)C

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.